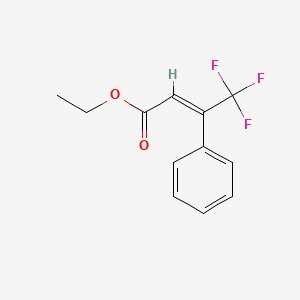![molecular formula C15H26N2O3 B13222100 Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13222100.png)
Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has a molecular formula of C15H26N2O3 and a molecular weight of 282.38 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method includes the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide, followed by a Prins cyclization reaction with but-3-en-1-ol in methanesulfonic acid . Another approach involves the use of sodium hydride and N,N-dimethylformamide (DMF) as solvents, followed by the addition of 1-chloromethylnaphthalene and tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the protein, disrupting its function and thereby inhibiting the growth of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate stands out due to its specific structural features and its potent inhibitory effects on the MmpL3 protein . Its unique combination of flexibility and limited degrees of freedom makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C15H26N2O3 |
|---|---|
Molekulargewicht |
282.38 g/mol |
IUPAC-Name |
tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)20-13(19)17-9-6-15(7-10-17)11-12(18)5-8-16(15)4/h5-11H2,1-4H3 |
InChI-Schlüssel |
CFVOSGKXIOQGCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-Cyclopropylethyl)amino]butan-2-ol](/img/structure/B13222021.png)

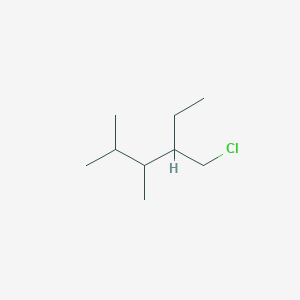

![tert-Butyl 5'-methoxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13222047.png)

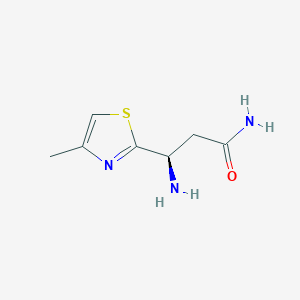
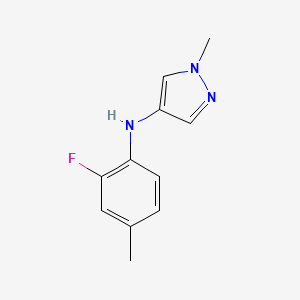
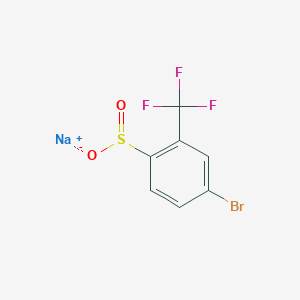
![Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13222072.png)
![3-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13222074.png)

![Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate](/img/structure/B13222090.png)
